5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Purine nucleoside phosphorylase Immunosuppression T-cell selective agents

The unsubstituted 5H-pyrrolo[3,2-d]pyrimidin-4-ol (9-deazahypoxanthine) scaffold enables divergent SAR exploration at C2, C6, C7 & N5 – flexibility pre-derivatized analogs cannot match. Validated against human PNP (Ki 2000 nM) and selective for PI3Kβ (IC50 50.1 μM, >6-fold over α/δ/γ) and Aurora A/B (>234-fold over EGFR). Claimed in patent US20190040072A1 as the key intermediate for broad pyrrolo[3,2-d]pyrimidine libraries. ≥98% purity ensures reproducible lead optimization. Global ambient shipping available.

Molecular Formula C6H5N3O
Molecular Weight 135.126
CAS No. 1357580-90-5; 5655-01-6
Cat. No. B2922698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrrolo[3,2-d]pyrimidin-4-ol
CAS1357580-90-5; 5655-01-6
Molecular FormulaC6H5N3O
Molecular Weight135.126
Structural Identifiers
SMILESC1=CNC2=C1N=CNC2=O
InChIInChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10)
InChIKeyUWMXUDUWVFWJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[3,2-d]pyrimidin-4-ol (CAS 5655-01-6): Core Scaffold for Purine Nucleoside Phosphorylase and Kinase Inhibitor Development


5H-Pyrrolo[3,2-d]pyrimidin-4-ol (CAS 5655-01-6; 1357580-90-5), also designated as 9-deazahypoxanthine, is the unsubstituted core heterocycle of the pyrrolo[3,2-d]pyrimidine class [1]. This fused bicyclic scaffold comprises a pyrrole ring fused to a pyrimidine ring and serves as the foundational intermediate for the synthesis of a broad array of pharmacologically active derivatives, including potent inhibitors of human purine nucleoside phosphorylase (PNP) [2] and various protein kinases . With a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol, this compound is typically supplied at ≥95% purity for research and development applications .

Why the Unsubstituted 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Core Is Not Interchangeable with 7H-Pyrrolo[2,3-d]pyrimidine or Pre-Functionalized Analogs


The 5H-pyrrolo[3,2-d]pyrimidin-4-ol core is structurally and functionally distinct from its 7H-pyrrolo[2,3-d]pyrimidine regioisomer, which is commonly employed in kinase inhibitor development [1]. The [3,2-d] versus [2,3-d] ring fusion pattern fundamentally alters the spatial orientation of hydrogen-bonding interactions within enzyme active sites, particularly in purine nucleoside phosphorylase (PNP) where the [3,2-d] scaffold enables direct mimicry of the natural purine substrate [2]. Furthermore, substituting a pre-functionalized analog such as 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (MW 149.15) for the unsubstituted core eliminates the synthetic flexibility required for divergent lead optimization programs; the unsubstituted scaffold permits site-selective functionalization at multiple positions (C2, C6, C7, N5) that would be sterically or electronically blocked in pre-derivatized alternatives [3]. These structural differences translate to quantifiable variations in target engagement and synthetic utility, as detailed in the quantitative evidence below.

Quantitative Differentiation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol: Comparative Activity and Selectivity Data


Purine Nucleoside Phosphorylase (PNP) Inhibition: Scaffold-Class Activity Distinguishes [3,2-d] from [2,3-d] Regioisomers

The 5H-pyrrolo[3,2-d]pyrimidine scaffold was identified as a novel class of human purine nucleoside phosphorylase (PNP) inhibitors, establishing a pharmacophore distinct from the 7H-pyrrolo[2,3-d]pyrimidine scaffold which lacks documented PNP inhibitory activity [1]. In a seminal medicinal chemistry study defining this scaffold class, a 2,6-diamino-substituted pyrrolo[3,2-d]pyrimidin-4-one derivative demonstrated a Ki of 2000 nM against human PNP [1]. This level of inhibition, achieved with the core [3,2-d] scaffold architecture, is not observed with the isomeric 7H-pyrrolo[2,3-d]pyrimidine core, which is instead predominantly characterized as a kinase inhibitor scaffold [2].

Purine nucleoside phosphorylase Immunosuppression T-cell selective agents 9-deazapurine

PI3K Isoform Selectivity: Beta Subtype Preference Versus Pan-Kinase Inhibition Profiles

A 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivative exhibits measurable isoform selectivity within the PI3K family. In a standardized kinase inhibition panel, a representative derivative (BDBM50107242/CHEMBL3600778) demonstrated an IC50 of 50.1 μM (5.01×10^4 nM) against PI3Kβ, compared with IC50 values of 3.16 μM (3.16×10^3 nM) against PI3Kγ, 6.31 μM (6.31×10^3 nM) against PI3Kα, and 10 μM (1.00×10^4 nM) against PI3Kδ [1]. This indicates a 16-fold selectivity for PI3Kγ and approximately 6- to 10-fold selectivity for PI3Kα and PI3Kδ over PI3Kβ. For context, optimized 7H-pyrrolo[2,3-d]pyrimidine derivatives in the same PI3K family achieve substantially higher potency, with reported IC50 values as low as 2.3 nM in biochemical assays and 102 nM in cellular assays against PI3Kδ [2].

PI3K inhibition Isoform selectivity Kinase profiling Anticancer agents

Kinase Profiling: Aurora Kinase Inhibition Demonstrates Functional Divergence from EGFR Activity

In a comprehensive kinase selectivity panel, a 5H-pyrrolo[3,2-d]pyrimidine derivative (Compound 59) exhibited striking differential activity across kinase families [1]. The compound inhibited Aurora A with an IC50 of 0.242 ± 0.036 mM (242 μM) and Aurora B with an IC50 of 0.536 ± 45.12 mM (536 μM), while demonstrating negligible activity against EGFR with an IC50 of 56.78 ± 4.94 mM (>56 mM) [1]. This represents a >234-fold selectivity window for Aurora A over EGFR (242 μM vs >56,780 μM). In contrast, optimized 7H-pyrrolo[2,3-d]pyrimidine derivatives frequently achieve sub-micromolar potency against multiple kinases, with reported PAK4 inhibitors achieving IC50 values of 2.7 nM in enzymatic assays and 7.8 nM in cellular assays [2].

Aurora kinase inhibition Kinase selectivity Anticancer agents Cell cycle regulation

PKCα and JAK Kinase Family Activity: Documented Inhibitory Profile of the [3,2-d] Scaffold

A 5H-pyrrolo[3,2-d]pyrimidine derivative (BDBM50426737/CHEMBL2322137) was profiled against a panel of protein kinases, demonstrating measurable inhibitory activity with the following quantitative profile: PKCα IC50 = 2,800 nM (2.8 μM), JAK2 IC50 = 30 nM, and JAK1 IC50 = 20 nM in cellular assays [1]. The compound shows a >93-fold selectivity for JAK2 over PKCα (30 nM vs 2,800 nM) and a 140-fold selectivity for JAK1 over PKCα (20 nM vs 2,800 nM). For context, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as JAK1 inhibitors with reported IC50 values as low as 5 nM in biochemical assays [2].

PKC inhibition JAK inhibition Kinase profiling Signal transduction

Synthetic Versatility: Unsubstituted Core as a Divergent Intermediate Versus Pre-Functionalized Analogs

The unsubstituted 5H-pyrrolo[3,2-d]pyrimidin-4-ol core (MW 135.12) serves as the key divergent intermediate for preparing structurally diverse pyrrolo[3,2-d]pyrimidine derivatives [1]. A patent-protected synthetic route (US20190040072A1) utilizes this core scaffold for subsequent functionalization to generate a broad range of biologically active compounds [1]. In contrast, pre-functionalized analogs such as 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (MW 149.15) and 6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol possess substituents that restrict the scope of subsequent derivatization reactions [2]. Additionally, 2-amino-5H-pyrrolo[3,2-d]pyrimidine derivatives demonstrate selective inhibition of protein tyrosine kinases and serine/threonine kinases while sparing other kinase classes, a selectivity profile attributable to the specific hydrogen-bonding network enabled by the unsubstituted or minimally substituted scaffold .

Medicinal chemistry Lead optimization Scaffold diversification Patent-protected synthesis

Optimal Scientific and Industrial Applications for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Based on Quantitative Evidence


PNP-Targeted Immunosuppressive and Anti-Gout Drug Discovery Programs

This scaffold is the validated foundation for developing human purine nucleoside phosphorylase (PNP) inhibitors. The [3,2-d] pyrrolopyrimidine core has been established as a novel PNP inhibitor class, with a representative 2,6-diamino-substituted derivative demonstrating a Ki of 2000 nM against human PNP [1]. Researchers developing T-cell selective immunosuppressive agents for transplantation rejection, autoimmune disorders, or anti-gout therapeutics should select this [3,2-d] scaffold over the [2,3-d] regioisomer, which lacks documented PNP inhibitory activity [1].

PI3Kβ-Selective Inhibitor Lead Optimization in Oncology

For oncology programs seeking PI3Kβ-selective or moderately potent PI3Kγ/α inhibition rather than high-potency PI3Kδ blockade, the 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold provides a distinct isoform selectivity profile. A representative derivative demonstrated PI3Kβ IC50 = 50.1 μM with 6- to 16-fold selectivity over PI3Kα, PI3Kδ, and PI3Kγ in standardized kinase inhibition assays [2]. This selectivity pattern differs fundamentally from optimized 7H-pyrrolo[2,3-d]pyrimidine derivatives, which achieve PI3Kδ IC50 values as low as 2.3 nM but exhibit different isoform selectivity profiles [2].

Aurora Kinase-Focused Anticancer Agent Development Requiring EGFR Sparing

Medicinal chemistry programs targeting Aurora kinases for anticancer therapy with a requirement to spare EGFR inhibition should prioritize this scaffold. Kinase profiling of a 5H-pyrrolo[3,2-d]pyrimidine derivative demonstrated Aurora A IC50 = 242 μM and Aurora B IC50 = 536 μM, with >234-fold selectivity over EGFR (IC50 = 56.78 mM) [3]. This selectivity window is advantageous for developing mitotic kinase inhibitors where EGFR-related toxicity must be minimized [3].

Divergent Lead Optimization Requiring Multi-Position Scaffold Functionalization

Medicinal chemistry teams requiring maximum synthetic flexibility for parallel analog synthesis should procure the unsubstituted 5H-pyrrolo[3,2-d]pyrimidin-4-ol core rather than pre-functionalized analogs. This scaffold is explicitly claimed as the key divergent intermediate in patent US20190040072A1 for preparing a broad range of pyrrolo[3,2-d]pyrimidine compounds, enabling functionalization at multiple positions (C2, C6, C7, N5) that would be blocked in pre-derivatized alternatives [4]. Procurement of this unsubstituted core supports efficient structure-activity relationship (SAR) exploration across diverse target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.